molecular formula C17H14N6O2 B5501615 N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide

N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide

Cat. No. B5501615
M. Wt: 334.33 g/mol
InChI Key: ACEXDQQDRTVYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound belongs to a class of substances that often exhibit significant biological activity. Research on similar compounds has focused on their synthesis, structural analysis, and potential applications in various fields.

Synthesis Analysis

Synthesis of related compounds involves multiple steps, starting from basic heterocyclic precursors and employing reactions like condensation with carbonyl groups, cyclization, and functional group transformations. The synthesis approaches aim to introduce specific functional groups and create complex heterocyclic systems (Yan-qing Ge et al., 2014; N. Kumar & Uday C. Mashelker, 2007).

Molecular Structure Analysis

Characterization techniques such as IR, NMR, HRMS, and UV-vis absorption spectroscopy are employed to elucidate the structure of these compounds. Studies show that the molecular structure affects absorption and emission properties, with the molecular orbital calculations correlating well with their absorption (Yan-qing Ge et al., 2014).

Chemical Reactions and Properties

The reactivity of related compounds is explored through their functionalization reactions, including N-alkylation and reactions with various electrophiles. These reactions are crucial for modifying the chemical properties and enhancing the biological activity of the compounds (İ. Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their chemical structure. X-ray crystallography provides detailed information on the spatial arrangement of atoms within the molecule, contributing to the understanding of their physical properties (Ju Liu et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the compound's molecular framework. Studies involving similar compounds focus on their potential interactions and reactivity patterns, which are essential for their application in synthesizing new materials or as biological agents (Yan-qing Ge et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

Research in medicinal chemistry has highlighted the synthesis of novel heterocyclic compounds containing 1,2,4-oxadiazole and pyrazolo[1,5-a]pyridine moieties due to their expected pharmacological activities. For instance, compounds exhibiting similar structural frameworks have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies explore the structural analogs' potential in targeting various biological pathways, demonstrating the importance of such scaffolds in drug discovery (Kumar & Mashelker, 2007), (Gezginci, Martin, & Franzblau, 1998).

Chemical Synthesis Techniques

Several studies have focused on developing novel synthetic routes to create pyrazolo[1,5-a]pyridine derivatives and related compounds. These research efforts aim at improving the efficiency of synthesizing complex molecules that could serve as potential leads in drug development programs. For example, novel methods for the functionalization reactions of pyrazole derivatives to obtain compounds with potential hypertensive activity have been discussed, highlighting the versatility of these chemical structures in synthesizing biologically active molecules (Yıldırım, Kandemirli, & Demir, 2005).

Antimycobacterial Applications

Substituted isosteres of pyridine and pyrazinecarboxylic acids, including those incorporating 1,2,4-oxadiazole units, have been synthesized and evaluated against Mycobacterium tuberculosis. These compounds' design aimed to improve lipophilicity and cellular permeability, indicating the potential of such molecular frameworks in developing new antitubercular agents. The studies suggest the importance of structural optimization in enhancing the activity against resistant strains of tuberculosis (Gezginci, Martin, & Franzblau, 2001).

properties

IUPAC Name

N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c24-17(14-6-3-4-12-7-11-20-23(12)14)19-10-8-15-21-16(22-25-15)13-5-1-2-9-18-13/h1-7,9,11H,8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEXDQQDRTVYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCNC(=O)C3=CC=CC4=CC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.